1,1-Dimethoxyoctane

説明

Overview of 1,1-Dimethoxyoctane as a Chemical Entity

This compound is an organic compound classified as an acetal (B89532). hmdb.ca Acetals are characterized by a central carbon atom single-bonded to two separate oxygen atoms. byjus.comdbpedia.org The chemical formula for this compound is C₁₀H₂₂O₂. guidechem.comnih.govscbt.comchemspider.com It is also known by other names such as octanal (B89490) dimethyl acetal and n-octyl aldehyde dimethyl acetal. guidechem.comnih.gov

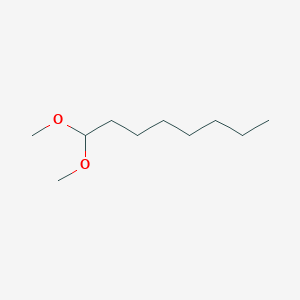

Structurally, this compound features an eight-carbon chain (octane) with two methoxy (B1213986) groups (-OCH₃) attached to the first carbon atom. guidechem.com This compound presents as a colorless liquid. guidechem.comnih.gov It possesses a characteristic green, woody, and citrus-like odor. guidechem.comnih.gov In terms of solubility, it is sparingly soluble in water but shows good solubility in organic solvents. guidechem.com

The primary applications of this compound are in the fragrance and flavor industries, where it is used as a flavoring agent. guidechem.comnih.gov It is also utilized as a solvent in organic synthesis. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₂₂O₂ | guidechem.comnih.govscbt.comchemspider.com |

| Molecular Weight | 174.28 g/mol | nih.govscbt.com |

| CAS Number | 10022-28-3 | guidechem.comnih.gov |

| Appearance | Colorless liquid | guidechem.comnih.gov |

| Odor | Green, woody, citrusy | guidechem.comnih.gov |

| Boiling Point | 185.00 to 188.00 °C @ 760.00 mm Hg | nih.gov |

| Density | 0.841-0.851 g/cm³ | nih.govlookchem.com |

| Refractive Index | 1.410-1.420 | nih.gov |

| Solubility | Very slightly soluble in water | nih.gov |

Historical Context of Acetal Chemistry Research

The study of acetals is a significant area within organic chemistry. Acetals are formed from the reaction of aldehydes or ketones with alcohols. byjus.comtutorchase.com Historically, the term "acetal" was specifically used for derivatives of aldehydes, while "ketal" was used for those derived from ketones. wikipedia.org However, current IUPAC nomenclature classifies ketals as a subset of acetals, with "acetal" being the umbrella term for derivatives of both aldehydes and ketones. wikipedia.org

The formation of acetals is a reversible reaction that proceeds through a hemiacetal intermediate. byjus.commasterorganicchemistry.com A hemiacetal contains one alcohol group and one ether group attached to the same carbon, whereas an acetal has two ether groups. organicchemistrytutor.comkhanacademy.org The reaction is typically catalyzed by an acid. tutorchase.comorganicchemistrytutor.com The need for acid catalysis to promote the reaction by increasing the electrophilicity of the carbonyl carbon has been a long-standing principle in acetal synthesis. nih.gov

Over the years, research has focused on developing more efficient and milder methods for acetalization. nih.govacs.org Traditional methods often required strong, corrosive acids like hydrochloric acid or sulfuric acid. nih.govacs.org More recent developments have explored the use of a variety of catalysts, including aprotic salts and solid acid catalysts, to make the process more compatible with sensitive functional groups and more environmentally friendly. nih.govacs.org

Significance of Acetals in Organic Synthesis and Chemical Industry

Acetals hold considerable importance in both academic research and industrial applications due to their unique chemical properties. One of the most critical roles of acetals in organic synthesis is as protecting groups for aldehydes and ketones. tutorchase.commasterorganicchemistry.comlibretexts.orglibretexts.org The acetal functional group is stable in neutral to strongly basic environments, where aldehydes and ketones would typically react. libretexts.orglibretexts.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group, which is temporarily "masked" as an acetal. tutorchase.comlibretexts.org The original carbonyl group can then be easily regenerated by treating the acetal with aqueous acid. tutorchase.commasterorganicchemistry.com

In the chemical industry, acetals are utilized in a variety of applications. They serve as solvents for products like adhesives and coatings. jxzd-chem.com For instance, acetals can be used as solvents in the formulation of phenolic and urea (B33335) resin adhesives. jxzd-chem.com Their properties, such as low toxicity and good solubility, make them valuable in these contexts. guidechem.com

Furthermore, acetals are important intermediates in the synthesis of other chemical products. guidechem.com They are also found in the fragrance industry, contributing to the scents of various products. guidechem.com Some acetals are used as fuel additives, where they can improve combustion performance and reduce emissions. guidechem.com The versatility and stability of acetals ensure their continued significance across various sectors of the chemical industry. jxzd-chem.com

Structure

2D Structure

特性

IUPAC Name |

1,1-dimethoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOCKAFKVYAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047520 | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a green, woody, citrusy odour | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 188.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.851 | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10022-28-3 | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10022-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD5I84ZHFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1,1 Dimethoxyoctane

Established Synthetic Pathways of 1,1-Dimethoxyoctane

The traditional and most common methods for synthesizing this compound rely on the direct reaction of its constituent aldehyde and alcohol under specific catalytic conditions.

The primary established pathway for producing this compound is the acid-catalyzed condensation reaction between octanal (B89490) and two equivalents of methanol (B129727). libretexts.org In this reaction, the acid catalyst plays a crucial role by protonating the carbonyl oxygen of octanal, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov This activation facilitates the nucleophilic attack by methanol. The reaction is reversible, and the removal of water, a byproduct of the condensation, is essential to drive the equilibrium towards the formation of the acetal (B89532) product. libretexts.org

The formation of an acetal from an aldehyde is a two-stage process that proceeds through a hemiacetal intermediate. libretexts.orgchemistrysteps.com The general mechanism under acidic conditions is as follows:

Protonation of the Carbonyl: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst. libretexts.org

First Nucleophilic Attack: A molecule of alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom helps to push out a molecule of water, forming a resonance-stabilized oxocarbenium ion. nih.gov

Second Nucleophilic Attack: A second molecule of alcohol attacks the oxocarbenium ion. libretexts.org

Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final, neutral acetal product and regenerate the acid catalyst. libretexts.org

To synthesize this compound specifically, octanal is treated with an excess of methanol in the presence of a catalytic amount of acid. Traditional acid catalysts include corrosive protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). nih.govacs.org The reaction is often performed at temperatures ranging from ambient to the reflux temperature of methanol. acs.orgresearchgate.net To improve yields, methods for water removal, like a Dean-Stark apparatus or the use of molecular sieves, are frequently employed to shift the reaction equilibrium to favor the product. libretexts.org Research has shown that even trace amounts of conventional acids (e.g., 0.1 mol % HCl) can effectively catalyze the acetalization of a wide range of aldehydes, including aliphatic ones like octanal, at ambient temperatures with high yields. nih.govacs.org

Table 1: Typical Reagents and Conditions for Acid-Catalyzed Acetalization

| Parameter | Details | Source(s) |

| Aldehyde Substrate | Octanal | nih.gov |

| Alcohol Reagent | Methanol (often used in excess as the solvent) | nih.govacs.org |

| Catalysts | Protic acids (HCl, H₂SO₄), p-toluenesulfonic acid | nih.govacs.org |

| Catalyst Loading | Typically catalytic amounts, can be as low as 0.03-0.1 mol % | acs.org |

| Temperature | Varies from -60 °C to 50 °C; often at ambient temperature | acs.org |

| Water Removal | Dean-Stark trap, molecular sieves, or use of a trialkyl orthoformate | libretexts.orgorganic-chemistry.org |

Novel and Advanced Synthetic Approaches to Acetals

In response to the limitations of traditional acid catalysis, such as harsh conditions and incompatibility with sensitive functional groups, new synthetic methods have been developed. nih.gov These advanced approaches focus on milder conditions, improved catalyst recyclability, and greater chemoselectivity.

Modern organic synthesis employs a diverse array of catalytic systems to facilitate acetalization under milder and more selective conditions. These systems are often designed to overcome the drawbacks of strong, corrosive mineral acids.

Lewis Acids: A variety of Lewis acids have proven to be effective catalysts for acetal formation. Examples include zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate, which can catalyze the reaction under mild conditions. organic-chemistry.org

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are widely used. These include zeolites, montmorillonite (B579905) clays, and ion-exchange resins like Amberlyst-15. researchgate.netfrontiersin.orgmdpi.com These materials provide acidic sites on a solid support, allowing for easy separation from the reaction mixture by simple filtration.

Ionic Liquids: Acidic ionic liquids have emerged as dual catalyst-solvent systems for acetalization. mdpi.com SO₃H-functionalized ionic liquids, for instance, have shown higher catalytic activity than conventional acids for the acetalization of carbonyl compounds with alcohols. mdpi.com

Metal Complexes: Certain transition metal complexes can catalyze acetalization. A system using cobalt(II) chloride and dimethylglyoxime (B607122) has been shown to be highly efficient for the formation of cyclic acetals under mild, solvent-free conditions. mdpi.com

Photocatalysis: An emerging green chemistry approach involves the use of photocatalysts, such as Eosin Y, which can promote the acetalization of aldehydes under visible light irradiation in neutral conditions. organic-chemistry.org

Table 2: Overview of Advanced Catalytic Systems for Acetalization

| Catalyst Type | Examples | Key Advantages | Source(s) |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate | High efficiency and chemoselectivity under mild conditions. | organic-chemistry.org |

| Heterogeneous Catalysts | Zeolites, Montmorillonite clays, Ion-exchange resins | Ease of separation, catalyst reusability, reduced corrosion. | frontiersin.orgmdpi.com |

| Ionic Liquids | SO₃H-functionalized ILs | Act as both catalyst and solvent; tunable properties. | mdpi.com |

| Transition Metal Complexes | Cobaloxime (in situ from CoCl₂/dimethylglyoxime) | High efficiency under mild, solvent-free conditions. | mdpi.com |

| Photocatalysts | Eosin Y | Operates under neutral conditions with visible light. | organic-chemistry.org |

For substrates containing acid-sensitive functional groups, synthesizing acetals under non-acidic conditions is crucial. nih.gov One such protocol involves the use of a sodium alkoxide along with a corresponding trifluoroacetate (B77799) ester. researchgate.net This method leverages the formation of sodium trifluoroacetate as a thermodynamic driving force for the reaction, allowing for the synthesis of acetals under basic conditions and offering orthogonality to acid-labile protecting groups. researchgate.net Another novel, non-acidic method employs diazophenanthrenequinone and palladium(II) bromide to facilitate acetalization. researchgate.net These approaches provide valuable alternatives to traditional acid catalysis, expanding the scope of acetal synthesis to more complex and sensitive molecules.

Photoorganocatalytic Synthesis of Acetals

A significant advancement in acetal synthesis involves the use of photoorganocatalysis, which leverages visible light and an organic dye to promote the reaction under neutral conditions. acs.org This approach bypasses the need for stoichiometric acids or transition-metal complexes, offering a greener and more efficient alternative. rsc.org

The process typically employs an organic dye, such as Eosin Y, which acts as a photocatalyst. scispace.comrsc.org Upon irradiation with visible light, the photocatalyst becomes excited and can engage in a single-electron transfer (SET) with the substrate molecules, generating reactive intermediates that lead to the formation of the acetal. scispace.comresearchgate.net For the synthesis of this compound, this would involve the reaction of octanal with methanol.

Research has demonstrated the broad applicability of this method for a variety of aldehydes and alcohols. acs.orgrsc.org In a general procedure, an aldehyde is mixed with an alcohol in the presence of a catalytic amount of an organic photosensitizer, such as Eosin Y or thioxanthen-9-one. acs.orgrsc.org The mixture is then irradiated with a low-energy light source, like a household lamp or LEDs, for a short period to yield the desired acetal in high yields. rsc.org This method is particularly advantageous for acid-sensitive and sterically hindered aldehydes. acs.org

Table 1: Substrate Scope in Photo-organocatalytic Acetalization This table, adapted from studies on photo-organocatalytic synthesis, illustrates the versatility of the method across various aldehydes and alcohols, supporting its applicability for synthesizing this compound from octanal and methanol. rsc.org

| Aldehyde | Alcohol | Product | Yield (%) |

| 3-Phenylpropanal | Methanol | 1,1-Dimethoxy-3-phenylpropane | 94 |

| 3-Phenylpropanal | Ethanol (B145695) | 1,1-Diethoxy-3-phenylpropane | 95 |

| 3-Phenylpropanal | Isopropanol | 1,1-Diisopropoxy-3-phenylpropane | 85 |

| Benzaldehyde | Methanol | Benzaldehyde dimethyl acetal | 93 |

| Pentanal | Methanol | 1,1-Dimethoxypentane | 92 |

Data derived from studies on the photo-organocatalytic synthesis of various acetals. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. utoronto.ca This involves the use of sustainable starting materials, environmentally benign reagents and catalysts, and safer solvents. kobe-u.ac.jpjk-sci.com

The synthesis of this compound typically starts from octanal, which is produced by the oxidation of 1-octanol (B28484). Traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants like chromium or manganese, which are toxic and generate significant waste. kobe-u.ac.jp Green chemistry promotes the use of catalytic systems with benign terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). kobe-u.ac.jpnih.gov

One effective green method is the aerobic oxidation of alcohols catalyzed by palladium on carbon (Pd/C). kobe-u.ac.jporganic-chemistry.org This system uses molecular oxygen from the air as the ultimate oxidant, producing only water as a byproduct. kobe-u.ac.jp Another approach involves using 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (bleach) or in solvent-free systems under air, which allows for the selective and efficient conversion of primary alcohols to aldehydes. organic-chemistry.orgbeilstein-journals.org Furthermore, ruthenium complexes have been shown to catalyze the oxidation of alcohols to aldehydes with high selectivity using hydrogen peroxide as the oxidant, avoiding the need for organic solvents and achieving high catalyst productivity. nih.govscilit.com

Table 2: Comparison of Green Oxidation Catalysts for Alcohol to Aldehyde Conversion

| Catalyst System | Oxidant | Key Advantages |

| Pd/C | Molecular Oxygen (O₂) | Recyclable catalyst, ethane (B1197151) is the only co-product in some systems. kobe-u.ac.jp |

| TEMPO | NaOCl or O₂ | High selectivity for primary alcohols, can be used in solvent-free conditions. organic-chemistry.orgbeilstein-journals.org |

| [Ru(terpyridine)(2,6-pyridinedicarboxylate)] | Hydrogen Peroxide (H₂O₂) | High catalyst activity and productivity, no organic solvent required. nih.govscilit.com |

Solvents account for a significant portion of waste in the chemical industry, making solvent selection a critical aspect of green chemistry. jk-sci.com Many traditional solvents, such as benzene, chloroform, and dioxane, are now recognized as hazardous and are being replaced with greener alternatives. utoronto.cawhiterose.ac.uk

In the context of synthesizing this compound, the acetalization reaction uses methanol as one of the primary reagents. A key principle of green chemistry is to use a reagent as the solvent if possible, which maximizes atom economy and reduces waste. Therefore, conducting the reaction in an excess of methanol allows it to serve as both the reactant and the solvent. Methanol is considered an environmentally preferable solvent compared to many others like dioxane or acetonitrile (B52724). utoronto.ca

Solvent selection guides developed by major pharmaceutical companies and academic consortiums categorize solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukresearchgate.net These guides generally classify simple alcohols like methanol and ethanol as "recommended" or "preferable," while halogenated hydrocarbons, aromatic hydrocarbons, and some dipolar aprotic solvents are labeled as "problematic" or "to be avoided." utoronto.cawhiterose.ac.uk

Table 3: Solvent Selection Guide for Chemical Reactions

| Category | Example Solvents | Rationale |

| Recommended/Preferable | Water, Ethanol, Methanol, Heptane | Low toxicity, biodegradable, renewable sources (for ethanol). utoronto.ca |

| Problematic/Usable | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Some toxicity and environmental concerns, but offer unique solvency. utoronto.cawhiterose.ac.uk |

| Hazardous/To Be Avoided | Benzene, 1,4-Dioxane, Carbon Tetrachloride, Chloroform | Carcinogenic, ozone-depleting, or high environmental persistence. whiterose.ac.ukresearchgate.net |

Reactivity and Transformation of 1,1 Dimethoxyoctane

Hydrolysis of 1,1-Dimethoxyoctane

The primary reaction of acetals, including this compound, is hydrolysis, which reverses their formation to yield the corresponding aldehyde (octanal in this case) and alcohol (methanol). chemistrysteps.comorgoreview.com This reaction is catalyzed by acid. chemistrysteps.comorgoreview.com

Acid-Catalyzed Hydrolysis Mechanisms of Acetals

The acid-catalyzed hydrolysis of acetals typically proceeds through a mechanism involving several steps. The process begins with the protonation of one of the oxygen atoms of the acetal (B89532) group by an acid catalyst. chemistrysteps.compearson.com This protonation makes the alkoxy group a better leaving group. orgoreview.compearson.com The oxygen atom with a lone pair then facilitates the departure of the protonated alcohol, leading to the formation of a resonance-stabilized oxocarbenium ion (also known as an oxonium ion). chemistrysteps.comorgoreview.compearson.com This oxocarbenium ion is highly electrophilic and is subsequently attacked by water acting as a nucleophile. chemistrysteps.comorgoreview.compearson.com Following the attack by water, a proton is transferred to form a hemiacetal intermediate. chemistrysteps.comorgoreview.com The second alkoxy group is then protonated, and a similar elimination of the second alcohol molecule occurs, again forming a protonated carbonyl compound. chemistrysteps.com Finally, deprotonation yields the neutral aldehyde or ketone. chemistrysteps.com

The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the formation of a carbocation as the rate-determining step. masterorganicchemistry.com However, studies suggest that the mechanism can change from specific-acid catalyzed (by H⁺) to general-acid catalyzed depending on the acetal structure and pH conditions. masterorganicchemistry.comgla.ac.uk General acid catalysis involves a proton transfer occurring in the rate-determining step. gla.ac.uk

Kinetic Studies on Acetal Hydrolysis

Kinetic studies on acetal hydrolysis have provided insights into the reaction mechanism and the factors influencing reaction rates. Research has investigated the relationship between the rate of hydrolysis and the acidity of the solvent, often using acidity functions like the Hammett acidity (H₀). masterorganicchemistry.com The dependence of hydrolysis rates on the concentration of undissociated acid in buffer solutions has been observed, supporting general acid catalysis in certain cases. gla.ac.uk

Kinetic analysis, including the determination of activation parameters and solvent isotope effects, can help elucidate the rate-limiting step. For instance, studies on the hydrolysis of 2,2-dimethoxypropane (B42991) catalyzed by a supramolecular assembly in basic solution suggested an A-2 mechanism, in contrast to the A-1 mechanism typically observed in the uncatalyzed reaction under acidic conditions. osti.gov This was supported by a negative entropy of activation and an inverse solvent isotope effect. osti.gov

Interactive Table 1: Generalized Acid-Catalyzed Acetal Hydrolysis Steps

| Step | Description |

| 1. Protonation | An oxygen atom of the acetal is protonated by acid. |

| 2. Elimination of Alcohol | The protonated alcohol leaves, forming a resonance-stabilized oxocarbenium ion. |

| 3. Nucleophilic Attack | Water attacks the electrophilic carbon of the oxocarbenium ion. |

| 4. Deprotonation | A proton is removed, yielding a hemiacetal. |

| 5. Protonation | The second oxygen atom is protonated. |

| 6. Elimination of Alcohol | The second protonated alcohol leaves, forming a protonated carbonyl. |

| 7. Deprotonation | A proton is removed, yielding the neutral carbonyl compound. |

Factors Influencing Hydrolysis Rates and Equilibrium

Several factors influence the rate and equilibrium of acetal hydrolysis. The presence and concentration of an acid catalyst are crucial, as the reaction is acid-catalyzed. libguides.comchemistrysteps.com The concentration of water also plays a significant role, as a large excess of water is typically used to drive the equilibrium towards the hydrolysis products (aldehyde/ketone and alcohol). wikipedia.orglibguides.comchemistrysteps.com

The structure of the acetal also impacts its hydrolysis rate. Electron-donating alkyl groups on the acetal carbon can increase the acid lability by stabilizing the positive charge in the oxocarbenium ion intermediate. beilstein-journals.orglibretexts.org Conversely, electron-withdrawing groups tend to stabilize the acetal and decrease the hydrolysis rate. beilstein-journals.org Steric effects are generally considered less important in the rate-controlling step, which is often the unimolecular degradation of the protonated substrate. beilstein-journals.org The mechanism of hydrolysis can also vary with pH. masterorganicchemistry.comgla.ac.uk

This compound as a Synthon in Organic Transformations

In organic synthesis, a synthon is a structural unit within a molecule that is related to a possible synthetic operation. numberanalytics.comspcmc.ac.inias.ac.in Synthons are idealized charged fragments that correspond to the reactive species involved in bond formation, while synthetic equivalents are the actual reagents used in the laboratory. spcmc.ac.ine3s-conferences.org Acetals like this compound can serve as synthons, particularly as equivalents of aldehydes or ketones, in various organic transformations. acs.org Their stability under basic and neutral conditions makes them useful as protecting groups for carbonyl functionalities during reactions that would otherwise affect the aldehyde or ketone. libguides.comlibretexts.orglibretexts.org

Role of this compound in Carbon-Carbon Bond Formation

This compound, being a derivative of octanal (B89490), can serve as a precursor for octanal in reactions that form carbon-carbon bonds. Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons. rsc.orgwikipedia.org While this compound itself is relatively unreactive under non-acidic conditions, its facile hydrolysis under acidic conditions allows for the in situ generation of octanal, which can then participate in various C-C bond forming reactions.

For example, aldehydes can act as electrophiles in reactions like the aldol (B89426) reaction, Knoevenagel condensation, and Michael addition, all of which form new carbon-carbon bonds. rsc.org By using this compound and an acid catalyst, octanal can be released to undergo such transformations. Allylic acetals have also been explored as synthons in transition-metal-catalyzed C-H activation followed by annulation reactions, acting as equivalents of α,β-unsaturated aldehydes and contributing carbon atoms to form new rings. acs.org

Reactions Involving C1 Synthons derived from Acetals

Acetals can serve as sources of C1 synthons, which are one-carbon units used to build larger molecules. researchgate.net In retrosynthetic analysis, cleaving the C-O bonds in an acetal can reveal an α1 synthon, corresponding to an aldehyde or ketone, and nucleophilic alcohol fragments. quizlet.com However, the carbonyl carbon in an aldehyde or ketone is typically electrophilic (an α1 acceptor synthon). spcmc.ac.inquizlet.comlibretexts.org To act as a C1 nucleophilic synthon (an acyl carbanion equivalent or d1 synthon), the polarity of the carbonyl carbon needs to be inverted, a concept known as "umpolung". spcmc.ac.inlibretexts.orgscripps.edu

While this compound itself is an acetal derived from an eight-carbon aldehyde (octanal), the concept of C1 synthons from acetals is more commonly illustrated with derivatives of formaldehyde (B43269) or other simple aldehydes. For instance, bis(silyl)acetals derived from formaldehyde can serve as formaldehyde surrogates, allowing for the incorporation of C1 moieties into organic molecules. osti.gov N,N-Dimethylformamide dimethyl acetal (DMFDMA) is another example of an acetal that functions as a versatile C1 synthon, particularly in the synthesis of heterocycles. researchgate.net It can react with various functional groups to form intermediates used in constructing ring systems. researchgate.net Although this compound is not a direct C1 synthon in the same way as formaldehyde or DMFDMA derivatives, its role as a protected form of octanal allows octanal to function as an eight-carbon unit (an α8 synthon at the carbonyl carbon) in C-C bond-forming reactions upon deprotection.

Derivatization Strategies Utilizing this compound

Derivatization strategies involving this compound primarily focus on transformations of the acetal functional group. A key characteristic of acetals is their formation from and interconversion with aldehydes and alcohols under acidic conditions. Therefore, a primary derivatization strategy is the hydrolysis of this compound back to its precursor aldehyde, octanal, and methanol (B129727). This reaction is acid-catalyzed and involves the cleavage of the carbon-oxygen bonds of the acetal. benchchem.comchemistrysteps.com This reversible reaction is often exploited in organic synthesis where acetals are used as protecting groups for aldehydes due to their stability in basic and nucleophilic environments, conditions under which aldehydes would typically react. chemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.org

While the direct modification of the acetal group of this compound into other functional groups (besides hydrolysis) is not extensively documented in the provided search results, general acetal chemistry suggests possibilities such as acetal exchange reactions with other alcohols or diols under acidic conditions to form different acetals, including cyclic acetals if a diol is used. wikipedia.org The octane (B31449) chain of this compound, being a saturated hydrocarbon, is generally less reactive than the acetal group. However, under specific conditions, reactions such as free-radical halogenation could potentially occur on the alkane chain, although this would require forcing conditions.

Mechanisms of Reaction with Other Chemical Species

The reactivity of this compound with other chemical species is primarily centered on the acetal functional group.

Oxidative Processes Involving Acetal Linkages

Acetals, including acyclic acetals like this compound, can undergo oxidation reactions. A notable oxidative process involves the reaction with ozone (O₃). cdnsciencepub.comcdnsciencepub.com The reaction between acetals and ozone can lead to the formation of esters. cdnsciencepub.comcdnsciencepub.com The mechanism proposed for the ozonolysis of acetals involves a 1,3-dipolar insertion of ozone into the C-H bond of the acetal function. cdnsciencepub.com Experimental evidence suggests that the conformation of the acetal is crucial for this reaction to occur efficiently, requiring an antiperiplanar orientation of a non-bonded electron pair on each oxygen atom to the C-H bond. cdnsciencepub.comcdnsciencepub.com While cyclic acetals often react faster with ozone, open-chain acetals such as this compound are also reactive, although their reaction rate may be lower. cdnsciencepub.com

Other strong oxidizing agents, such as potassium permanganate, can also react with acetals, although this may lead to more complex mixtures of products, potentially involving the cleavage of carbon-carbon bonds, particularly under vigorous conditions. benchchem.comlibretexts.org

A general representation of the ozonolysis of an acetal is shown below:

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Product 3 | Conditions |

| Acetal | Ozone | Ester | Alcohol | Oxygen | Ozonolysis |

Analytical Chemistry of 1,1 Dimethoxyoctane in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1,1-dimethoxyoctane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules, including acetals like this compound. While specific NMR data for this compound is not extensively published in the reviewed literature, the principles of acetal (B89532) analysis by NMR are well-established. hmdb.ca In a typical ¹H NMR spectrum of an acetal, the proton on the acetal carbon (the CH group bonded to two oxygen atoms) exhibits a characteristic chemical shift. For instance, in 1,1-dimethoxyethane (B165179), a related, smaller acetal, the methine proton (CH) signal appears as a quartet at approximately 4.57 ppm. chemicalbook.com The methoxy (B1213986) groups (-OCH₃) would present as a singlet, and the alkyl chain protons would have distinct signals in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, the carbon of the acetal group is also readily identifiable. Its resonance typically appears in the range of 95-115 ppm. The carbons of the methoxy groups would be expected to resonate around 52-58 ppm, while the carbons of the octyl chain would appear at higher field strengths. The precise chemical shifts are influenced by the specific solvent used and the presence of other functional groups in the molecule. illinois.edu The analysis of complex NMR spectra can be aided by two-dimensional techniques such as gHSQC and HMBC experiments to definitively assign proton and carbon signals. illinois.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acetal Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetal CH | ~4.5 - 5.5 | ~95 - 115 |

| Methoxy (-OCH₃) | ~3.2 - 3.4 | ~52 - 58 |

Note: The data in this table is representative of acetal compounds and may not reflect the exact values for this compound.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic feature in its IR spectrum would be the strong C-O stretching vibrations of the acetal group. These typically appear in the region of 1000-1200 cm⁻¹. Specifically, the C-O-C stretching of the acetal linkage would produce prominent absorption bands. For a similar compound, 1,1-diethoxyethane, strong C-O stretching bands are observed. nist.gov The spectrum would also show C-H stretching vibrations for the alkyl chain and methoxy groups just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers. The absence of a strong absorption band around 1700-1750 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing the acetal from its corresponding aldehyde, octanal (B89490).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C-O-C (Acetal) | Stretching | 1000 - 1200 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending | ~1375 and ~1465 |

Note: The data in this table is based on general values for the specified functional groups.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.28 g/mol ). nih.gov

A characteristic fragmentation pathway for acetals involves the cleavage of the C-C bond alpha to the oxygen atoms. In the case of this compound, a prominent fragmentation involves the loss of one of the methoxy groups to form a stable oxonium ion. The most abundant fragment ion is often observed at m/z 75, which corresponds to the [CH(OCH₃)₂]⁺ fragment. nih.gov Another significant fragmentation pathway is the loss of an alkyl radical from the parent molecule. For example, the loss of a heptyl radical (C₇H₁₅) would result in a fragment at m/z 75. The fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for confirmation.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 143 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 45 | [CH₃O]⁺ |

| 41 | [C₃H₅]⁺ |

Source: PubChem CID 61431. nih.gov

Chromatographic Separation Methods

Chromatography is essential for separating this compound from complex mixtures before its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for the analysis of volatile compounds like this compound. mdpi.com In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. For this compound, a non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often used. The temperature of the column is typically programmed to increase over time to ensure the efficient elution of compounds with different boiling points. mdpi.com

After separation in the GC column, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, provides definitive identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard. The retention time of this compound in the GC column is also a characteristic property that aids in its identification.

Table 4: Typical GC-MS Parameters for Acetal Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary, e.g., Rtx-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Temperature | 250 - 290 °C |

| Oven Temperature Program | e.g., Initial temp 40-60°C, ramped to 240-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: These parameters are illustrative and may be optimized for specific applications.

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While GC-MS is often the method of choice for a volatile compound like this compound, HPLC can be employed in the analysis of related compounds, particularly in situations where derivatization is used or when analyzing for the parent aldehyde, octanal, alongside the acetal. coresta.orgcoresta.org

A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol under acidic conditions, which can be present on silica-based columns. coresta.orgcoresta.org To prevent this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, is often added to the mobile phase. coresta.orgcoresta.org Reversed-phase HPLC, using a C8 or C18 column, is a common mode for separating acetals and their related aldehydes. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. coresta.orgcoresta.org Detection is often achieved using a UV detector, especially if the aldehyde contains a chromophore. coresta.org For non-chromophoric compounds, a refractive index detector or a mass spectrometer can be used.

Table 5: Illustrative HPLC Conditions for the Analysis of Related Aldehydes and Acetals

| Parameter | Condition |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water with a basic modifier (e.g., 5 mM ammonia) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (for chromophoric analytes) or MS |

Note: These conditions are based on the analysis of similar acetal compounds and would require optimization for this compound. coresta.orgcoresta.org

Theoretical and Computational Studies on 1,1 Dimethoxyoctane

Quantum Chemical Calculations of Acetal (B89532) Structures

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the equilibrium geometry and electronic structure of molecules. For 1,1-dimethoxyoctane, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its structural parameters based on calculations performed on analogous smaller acetals and related molecules. For instance, studies on simple acetals like 1,1-diethoxyethane provide a foundational understanding of the geometry around the acetal carbon. nih.govnih.govwikipedia.orgchemspider.comnist.govnih.gov

The geometry of the acetal group, C(OR)₂, is of particular interest. The C-O bond lengths are expected to be slightly longer than those in simple ethers due to the presence of two electronegative oxygen atoms on the same carbon. The O-C-O bond angle is predicted to be slightly larger than the standard tetrahedral angle of 109.5° due to steric repulsion between the two methoxy (B1213986) groups. The long octyl chain is expected to adopt a staggered conformation to minimize steric strain, similar to n-alkanes. libretexts.org

Table 1: Predicted Structural Parameters of this compound based on Analogous Systems

| Parameter | Predicted Value | Basis of Prediction |

| C-O Bond Length | ~1.42 Å | Based on calculations of smaller acetals and ethers. |

| C-C Bond Length (octyl chain) | ~1.54 Å | Typical sp³-sp³ carbon bond length in alkanes. |

| O-C-O Bond Angle | ~112-114° | Steric repulsion between methoxy groups. |

| C-O-C Bond Angle | ~112-115° | Similar to angles in dialkyl ethers. |

| C-C-C Bond Angle (octyl chain) | ~112° | Typical for n-alkanes to minimize steric strain. |

These values are estimations based on theoretical studies of analogous compounds and general principles of structural chemistry.

Reaction Mechanism Predictions and Energetics

Computational methods are crucial for elucidating reaction mechanisms and calculating the associated energy changes, such as activation energies and reaction enthalpies. The most common reaction involving acetals is acid-catalyzed hydrolysis, which converts the acetal back to an aldehyde (octanal in this case) and two molecules of alcohol (methanol).

Studies on the hydrolysis of other acetals suggest that the reaction typically proceeds through an A-1 or A-2 mechanism. nih.govunt.eduosti.govresearchgate.netacs.org In the A-1 mechanism, the reaction involves a series of steps:

Protonation of one of the oxygen atoms of the acetal.

Loss of an alcohol molecule (methanol) to form a resonance-stabilized oxocarbenium ion intermediate. This is often the rate-determining step.

Nucleophilic attack of a water molecule on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Protonation of the remaining alkoxy group.

Elimination of the second alcohol molecule to form a protonated aldehyde.

Final deprotonation to yield the aldehyde.

Table 2: Hypothetical Energetic Profile for the Rate-Determining Step of this compound Hydrolysis

| Species | Relative Energy (kJ/mol) | Description |

| Protonated this compound | 0 | Starting point for the key step. |

| Transition State | + (High) | Corresponds to the breaking of the C-O bond. |

| Oxocarbenium Ion + Methanol (B129727) | + (Intermediate) | Products of the rate-determining step. |

The exact energy values would require specific DFT or ab initio calculations for this compound.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. acs.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov For this compound, MD simulations can reveal the preferred conformations of the long octyl chain and the rotational dynamics of the methoxy groups.

The orientation of the two methoxy groups relative to each other and to the octyl chain is also of interest. Rotation around the C1-O bonds will lead to different rotamers. The relative stability of these rotamers is governed by a combination of steric effects and stereoelectronic effects, such as the gauche effect, where a gauche conformation can be more stable than an anti conformation due to hyperconjugation. wikipedia.org MD simulations can map the potential energy surface as a function of the relevant dihedral angles, allowing for the identification of the most stable conformers and the energy barriers between them.

Table 3: Key Dihedral Angles and Expected Conformational Preferences in this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C-C-C-C (in octyl chain) | Defines the overall chain conformation. | Anti (180°) is most stable; Gauche (±60°) is also populated. |

| O-C1-O-C (methoxy) | Relative orientation of the two methoxy groups. | Influenced by steric and stereoelectronic effects. |

| C2-C1-O-C (methoxy) | Orientation of methoxy groups relative to the octyl chain. | Staggered conformations are generally favored. |

These predictions are based on general principles of conformational analysis and MD studies on related n-alkanes and ethers.

Applications of 1,1 Dimethoxyoctane in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules

The primary function of 1,1-dimethoxyoctane in the synthesis of complex molecules is to act as a precursor to octanal (B89490), delivering this eight-carbon aldehyde to a reaction sequence at the appropriate moment.

Precursor in Natural Product Synthesis

In the intricate, multi-step total synthesis of natural products, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgnih.gov Aldehydes are highly reactive and can interfere with many common synthetic transformations. This compound provides a chemically stable way to introduce or carry the octanal functional group through a synthetic route that may involve reagents incompatible with a free aldehyde, such as strong bases or nucleophiles like Grignard reagents. wikipedia.orgpressbooks.publibretexts.org

While specific, named total syntheses explicitly citing this compound are not prominently featured in readily available literature, its role can be understood from established synthetic strategies. For instance, a synthetic plan might involve adding the eight-carbon chain to a complex molecular fragment. Using this compound allows this to be accomplished without the aldehyde interfering. Once the carbon skeleton is assembled, the acetal (B89532) can be hydrolyzed under mild acidic conditions to reveal the octanal functionality, which can then be used for subsequent transformations, such as aldol (B89426) reactions or oxidations, to complete the synthesis of the target natural product. rsc.orgnih.gov This strategy is exemplified in syntheses where dimethyl acetals are deprotected late-stage to afford a key aldehyde intermediate. acs.org

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry and pharmaceuticals. magtech.com.cntaylorfrancis.com The synthesis of these rings often involves condensation reactions where an aldehyde is a key building block. This compound serves as a valuable intermediate by providing octanal in a controlled manner. acs.org

Upon deprotection, the resulting octanal can participate in a variety of cyclization reactions:

Multicomponent Reactions: Octanal can be used in reactions involving three or more starting materials to rapidly build molecular complexity, forming diverse heterocyclic scaffolds. taylorfrancis.comnih.gov

Condensation Reactions: It can react with compounds containing two nucleophilic sites, such as hydrazine (B178648) to form pyridazines or urea (B33335) to form pyrimidines, with the octyl chain becoming a substituent on the final heterocyclic ring. researchgate.net

Povarov Reaction: This reaction, often performed as a multicomponent process, can use an aldehyde like octanal, an aniline, and a dienophile to construct tetrahydroquinoline derivatives. nih.gov

The use of this compound as the aldehyde source allows for reaction conditions that might otherwise be incompatible with a free aldehyde, thus broadening the scope of possible synthetic routes to novel heterocyclic structures. acs.org

Contributions to Materials Science and Polymer Chemistry

The applications of this compound in materials science are primarily linked to its eight-carbon alkyl chain, which can impart specific physical properties to larger molecules.

Monomer or Building Block in Polymer Design

This compound itself is not a conventional monomer. Monomers are typically molecules that can link together to form long polymer chains, a process that requires specific reactive groups, such as carbon-carbon double bonds (for addition polymerization) or two reactive functional groups (for condensation polymerization). flexiprep.com this compound lacks these features.

However, the term "acetal polymer" or polyoxymethylene (POM), refers to a high-performance engineering thermoplastic derived from the polymerization of formaldehyde (B43269). xometry.comxometry.com While this compound is not a direct monomer for this class of polymers, it could hypothetically be used to introduce an octyl side chain onto a polymer backbone as a modifying agent or act as a chain-terminating agent in specific polymerization processes, though such applications are not widely documented.

Relevance in Surface-Active Compound Development

A more significant role for this compound in materials science is as a precursor in the development of surface-active agents, or surfactants. google.com Surfactants are amphiphilic molecules, possessing a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. neutronco.com The eight-carbon chain of this compound is an ideal hydrophobic tail.

A straightforward synthetic pathway can convert this compound into a useful surfactant precursor:

Deprotection: Acid-catalyzed hydrolysis of this compound yields octanal.

Reduction: The resulting octanal is reduced to form 1-octanol (B28484). researchgate.net

Derivatization: 1-octanol, a key intermediate, can then be converted into various types of surfactants. researchgate.netgoogle.com For example, it can be reacted with ethylene (B1197577) oxide to produce non-ionic alcohol ethoxylates or sulfated to create anionic alkyl sulfates.

This conversion pathway makes this compound a valuable starting material for producing custom surfactants used in detergents, emulsifiers, and foaming agents. neutronco.com

Emerging Research Areas and Potential Future Directions

Future research involving this compound is likely to build upon its established role as a stable and versatile precursor for octanal.

Emerging areas may include:

Green Chemistry: Developing more efficient and environmentally friendly catalytic methods for the deprotection of this compound and its subsequent conversion into valuable products like 1-octanol for biosurfactant synthesis. mdpi.com

Flow Chemistry: Integrating the use of this compound into continuous flow reactor systems. This would allow for the on-demand generation of reactive octanal from its stable acetal precursor, which can then be immediately used in a subsequent reaction step, improving safety and process control.

Advanced Materials: Exploring the incorporation of the C8 chain from this compound into novel polymer or material structures to fine-tune properties like hydrophobicity and thermal stability. This could involve its use in creating "switchable surfactants" that can be turned on or off with an external trigger. 20.210.105

Drug Discovery: As multicomponent reactions for building libraries of bioactive heterocycles become more sophisticated, the role of stable aldehyde precursors like this compound as key building blocks is expected to grow. taylorfrancis.com

This compound in Atmospheric Chemistry Research

The role of volatile organic compounds (VOCs) in the formation of secondary organic aerosol (SOA) is a cornerstone of atmospheric chemistry research. wikipedia.org SOAs are formed in the atmosphere through the oxidation of VOCs, leading to products with lower volatility that can partition into the aerosol phase. wikipedia.org These aerosols have significant impacts on air quality, climate, and human health. wikipedia.org

While specific studies on the atmospheric chemistry of this compound are scarce, its chemical structure as an acetal of octanal suggests potential pathways for its involvement in atmospheric processes. The atmospheric fate of organic compounds is largely determined by their reaction with oxidants such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

For acetals, the primary atmospheric degradation pathway is expected to be initiated by reaction with the hydroxyl radical. The rate of this reaction for a related compound, 1,1-dimethoxyethane (B165179), has been determined, and this can provide an estimate for the atmospheric lifetime of similar acetals. nih.gov The reaction of •OH with this compound would likely proceed via H-atom abstraction from the various C-H bonds within the molecule. The presence of the ether linkages can influence the position of the initial radical attack.

The subsequent reactions of the resulting alkyl radical with molecular oxygen (O₂) would lead to the formation of a peroxy radical (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a range of oxygenated products such as aldehydes, ketones, and organic nitrates. These products, having lower volatility than the parent this compound, could contribute to the formation and growth of SOA.

The formation of SOA from the oxidation of various VOCs, including alkanes and aldehydes, has been extensively studied. nih.govnih.govcopernicus.org For instance, research on n-alkanes has shown that their oxidation can lead to the formation of low-viscosity SOA. copernicus.org Given that this compound possesses a long alkyl chain, its oxidation products might share similar properties. However, without specific experimental data, the SOA yield and the chemical composition of the aerosol formed from this compound remain speculative.

Table 1: General Atmospheric Chemistry Data for a Related Acetal

| Compound | Reaction with •OH Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life |

| 1,1-Dimethoxyethane | 5.7 x 10⁻¹² | ~2.5 days |

Source: Data for 1,1-dimethoxyethane is used as a proxy due to the lack of specific data for this compound.

Biomedical Research Applications (Excluding Dosage/Administration)

In the realm of biomedical research, the application of specific small molecules can range from their use as building blocks in the synthesis of complex bioactive compounds to their direct use in diagnostic or therapeutic contexts. While this compound itself is not prominently featured in biomedical literature, the acetal functional group is present in a variety of biologically relevant molecules and materials.

Acetals are often employed as protecting groups in the synthesis of pharmaceuticals and other complex organic molecules due to their stability under neutral and basic conditions and their ease of removal under acidic conditions. acs.org This property allows for selective reactions to occur at other sites within a molecule. It is conceivable that this compound could serve as a precursor or intermediate in the synthesis of novel bioactive compounds, where the octyl chain could be incorporated to modulate lipophilicity, and the acetal could be a handle for further chemical modification. nih.gov

Furthermore, polymers containing acetal linkages, known as polyacetals, have been explored for various biomedical applications, including tissue engineering and drug delivery. nih.govnih.gov These materials are often biocompatible and biodegradable, with the acetal linkages being susceptible to hydrolysis under the acidic conditions found in certain cellular compartments, such as lysosomes. This pH-sensitive degradation can be exploited for the targeted release of drugs. While this compound is a small molecule and not a polymer, its study could provide insights into the stability and reactivity of the acetal group in biological environments.

The synthesis of bioactive compounds often involves the use of versatile starting materials that can be elaborated into more complex structures. beilstein-journals.orgmdpi.com For example, multicomponent reactions are a powerful tool for the rapid generation of libraries of structurally diverse molecules for biological screening. nih.gov A molecule like this compound, with its defined hydrocarbon chain and reactive acetal functionality, could potentially be utilized in such synthetic strategies to create novel compounds with potential therapeutic activities. However, a review of the current literature does not reveal specific instances of its use in this capacity.

Table 2: Potential Roles of Acetal-Containing Compounds in Biomedical Research

| Application Area | Role of Acetal Moiety | Example Compounds/Materials (General) |

| Organic Synthesis | Protecting group for aldehydes and ketones | Various synthetic intermediates |

| Drug Delivery | pH-sensitive linkers in polymer-drug conjugates | Poly(ortho esters), Polyacetals |

| Tissue Engineering | Biodegradable polymer backbones | Cyclic acetal-based polymers |

| Bioactive Molecules | Component of natural products | (Structure-dependent) |

This table presents general applications of the acetal functional group in biomedical research, as specific applications for this compound are not well-documented.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,1-Dimethoxyoctane, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Acid-catalyzed acetalization : React methanol and formaldehyde with an acid catalyst (e.g., H₂SO₄) under reflux to remove water, achieving moderate yields .

- Transition-metal catalysis : A molecularly defined NNN-Ni(II) complex (2 mol%) enables condensation under mild, neutral conditions, improving selectivity and reducing side reactions .

- Key variables : Catalyst type, reaction temperature, and water removal efficiency critically impact yield. Acid catalysis requires rigorous anhydrous conditions, while Ni(II) systems tolerate milder setups.

Q. What key physicochemical properties of this compound are critical for experimental design?

- Physical properties : Boiling point (195.4±8.0°C), density (0.8±0.1 g/cm³), and flash point (48.3±18.0°C) dictate distillation protocols and flammability precautions .

- Solubility : Insoluble in water but miscible with ethanol and oils, making it suitable for nonpolar solvent applications .

- Vapor pressure : 0.6±0.4 mmHg at 25°C, requiring ventilation in closed systems to avoid inhalation risks .

Q. How does this compound’s solubility profile influence its utility as a solvent?

- Applications : Its low polarity and miscibility with organic phases enable use in liquid-liquid extraction for separating nonpolar solutes (e.g., lipids, aromatic hydrocarbons) .

- Design considerations : Researchers should prioritize its compatibility with reaction matrices (e.g., acid/base stability) and compare its Hansen solubility parameters to target solutes for optimal selectivity .

Advanced Research Questions

Q. What mechanistic insights explain catalytic pathways in this compound synthesis using transition-metal complexes?

- Ni(II) complex mechanism : The Ni(II) catalyst facilitates nucleophilic attack of methanol on paraformaldehyde, forming a stabilized oxonium intermediate. This pathway avoids strong acid requirements, enhancing reproducibility in moisture-sensitive reactions .

- Kinetic studies : Isotopic labeling (e.g., deuterated methanol) and in-situ FTIR can track intermediate formation and rate-determining steps .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., vapor pressure, boiling point)?

- Data validation : Cross-reference experimental measurements (e.g., differential scanning calorimetry for boiling point) with computational models (e.g., COSMO-RS for vapor pressure). Discrepancies often arise from impurities or measurement techniques (static vs. dynamic methods) .

- Standardization : Use NIST-validated protocols and report measurement uncertainties (e.g., ±8.0°C for boiling point) to ensure reproducibility .

Q. What advanced analytical techniques characterize this compound’s stability under varying conditions?

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds (e.g., >200°C) .

- pH sensitivity : NMR monitoring of acetal hydrolysis rates in buffered solutions (pH 2–12) reveals stability in neutral-to-alkaline conditions but degradation under strong acids .

- Spectroscopic methods : GC-MS and FTIR track degradation byproducts (e.g., octanal, methanol) during long-term storage studies .

Methodological Considerations

- Synthetic optimization : Compare Ni(II)-catalyzed vs. acid-catalyzed routes using DOE (Design of Experiments) to identify yield-maximizing parameters (e.g., catalyst loading, solvent ratios).

- Safety protocols : Adhere to flammability precautions (flash point ~48°C) and ensure fume hood use during high-temperature reactions .

- Data reporting : Include CAS No. 10022-28-3 and IUPAC name (this compound) for unambiguous identification in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。